molecular formula C7H10N2O2S B1427021 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS No. 1187595-85-2

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Cat. No. B1427021
Key on ui cas rn: 1187595-85-2
M. Wt: 186.23 g/mol
InChI Key: HQUIOHSYUKWGOM-UHFFFAOYSA-N
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Patent
US08158616B2

Procedure details

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (2, 82 g, 0.42 mol) was added to THF (850 mL) and the resulting solution was cooled to 0° C. before a 4 M HCl solution in 1,4-dioxane (850 mL, 3.38 mol, 8.0 equiv) was added over 1 h while keeping the temperature<5° C. The resulting reaction mixture was slowly warmed to room temperature and stirred at room temperature for 18 h. When the reaction was deemed complete, the reaction mixture was concentrated under reduced pressure and the residue was placed under high vacuum for an additional 3 h before being treated with THF (900 mL) and diisopropylethyl amine (183 mL, 1.06 mol, 2.5 equiv) at room temperature. The resulting solution was then cooled to 0° C. and ethanesulfonyl chloride (56 mL, 0.59 mol, 1.4 equiv) was added while keeping the reaction temperature<5° C. The ice bath was removed and the reaction was stirred at room temperature for 18 h. When TLC indicated the reaction was complete, the reaction mixture was diluted with ethyl acetate (1 L) and washed with saturated brine (1 L). The aqueous layer was extracted with ethyl acetate (2×500 mL). The combined organic layers were dried over sodium sulphate and concentrated under reduced pressure. The residue was diluted with dichloromethane and absorbed onto silica gel (150 g). This mixture was purified by column chromatography (1.5 Kg silica gel) eluting with heptane (4 L), 10% EtOAc in heptane (4 L), 20% EtOAc in heptane (8L), 30% EtOAc in heptane (12 L), and finally with 40% EtOAc in heptane (12 L) to afford 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (4) and 2-(3-chloro-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (4B) as a off-white solid (58.1 g, 68% yield), which was found to be an approximately one to one mixture of compound 4 and 4B. For 4: 1H NMR (300 MHz, CDCl3) δ 1.38 (t, 3H), 3.05 (q, 2H), 4.72 (m, 2H), 4.79 (m, 2H), 5.41 (m, 1H); MS: m/z calcd. 187.05; found: 187.1. For 4B: 1H NMR (300 MHz, CDCl3) δ 1.38 (t, 3H), 3.05 (q, 2H), 3.1 (s, 2H), 4.15 (d, 2H), 4.37 (d, 2H); MS: m/z calcd. 222.9; found: 222.9.
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
183 mL
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
82 g
Type
reactant
Reaction Step Three
Name
Quantity
850 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
850 mL
Type
reactant
Reaction Step Four
Quantity
56 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]=[C:4]1[CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5]1)#[N:2].[ClH:15].O1CCOCC1.C(N(C(C)C)CC)(C)C.[CH2:31]([S:33](Cl)(=[O:35])=[O:34])[CH3:32]>CCCCCCC.CCOC(C)=O.C1COCC1>[CH2:31]([S:33]([N:6]1[CH2:5][C:4](=[CH:3][C:1]#[N:2])[CH2:7]1)(=[O:35])=[O:34])[CH3:32].[Cl:15][C:4]1([CH2:3][C:1]#[N:2])[CH2:5][N:6]([S:33]([CH2:31][CH3:32])(=[O:35])=[O:34])[CH2:7]1

Inputs

Step One
Name
Quantity
12 L
Type
solvent
Smiles
CCCCCCC
Name
Quantity
12 L
Type
solvent
Smiles
CCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
183 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
900 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
82 g
Type
reactant
Smiles
C(#N)C=C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
850 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
850 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
Quantity
56 mL
Type
reactant
Smiles
C(C)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the temperature<5° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
WAIT
Type
WAIT
Details
the residue was placed under high vacuum for an additional 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction temperature<5° C
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with ethyl acetate (1 L)
WASH
Type
WASH
Details
washed with saturated brine (1 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with dichloromethane
CUSTOM
Type
CUSTOM
Details
absorbed onto silica gel (150 g)
CUSTOM
Type
CUSTOM
Details
This mixture was purified by column chromatography (1.5 Kg silica gel)
WASH
Type
WASH
Details
eluting with heptane (4 L), 10% EtOAc in heptane (4 L), 20% EtOAc in heptane (8L)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)S(=O)(=O)N1CC(C1)=CC#N
Name
Type
product
Smiles
ClC1(CN(C1)S(=O)(=O)CC)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 58.1 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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